Cas no 1805103-35-8 (3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine)

3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine is a highly functionalized pyridine derivative with significant potential in pharmaceutical and agrochemical research. The presence of multiple reactive groups—aminomethyl, difluoromethyl, iodo, and nitro—enables versatile synthetic applications, particularly in cross-coupling reactions and nucleophilic substitutions. The difluoromethyl group enhances metabolic stability, while the iodine atom facilitates further derivatization via metal-catalyzed transformations. The nitro group offers additional reactivity for reduction or displacement, making this compound a valuable intermediate in the development of bioactive molecules. Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways, supporting advanced medicinal chemistry and material science applications.
3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine structure
1805103-35-8 structure
Product Name:3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine
CAS No:1805103-35-8
MF:C7H6F2IN3O2
MW:329.042720317841
CID:4893689
Update Time:2025-05-26

3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine
    • Inchi: 1S/C7H6F2IN3O2/c8-5(9)4-1-3(2-11)6(10)12-7(4)13(14)15/h1,5H,2,11H2
    • InChI Key: QLQQPDNPOXICLD-UHFFFAOYSA-N
    • SMILES: IC1=C(CN)C=C(C(F)F)C([N+](=O)[O-])=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • XLogP3: 1.2
  • Topological Polar Surface Area: 84.7

3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022362-250mg
3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine
1805103-35-8 95%
250mg
$931.00 2022-04-01
Alichem
A029022362-500mg
3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine
1805103-35-8 95%
500mg
$1,769.25 2022-04-01
Alichem
A029022362-1g
3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine
1805103-35-8 95%
1g
$2,837.10 2022-04-01

Additional information on 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine

Recent Advances in the Study of 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1805103-35-8)

3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1805103-35-8) is a novel pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, with its unique structural features, including a difluoromethyl group and an iodo substituent, has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have explored its synthesis, reactivity, and biological activities, shedding light on its possible roles as a building block for pharmaceuticals or as a bioactive molecule itself.

The synthesis of 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a multi-step synthetic route starting from commercially available 5-(difluoromethyl)-2-iodo-6-nitropyridine. The key step involved the introduction of the aminomethyl group via reductive amination, achieving an overall yield of 65%. The researchers emphasized the importance of controlling reaction conditions to prevent unwanted side reactions, particularly the reduction of the nitro group.

In terms of biological activity, preliminary screening has revealed interesting properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine exhibits moderate inhibitory activity against certain kinase enzymes implicated in cancer pathways. The presence of both the difluoromethyl and iodo groups appears to contribute to its binding affinity, while the aminomethyl group may enhance solubility and bioavailability. These findings suggest potential applications in oncology drug development, though further structure-activity relationship studies are needed.

The compound's reactivity has also been a focus of recent investigations. Researchers have explored its use as a versatile intermediate in medicinal chemistry. A 2023 paper in Organic Letters demonstrated that the iodo substituent can participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures. Meanwhile, the nitro group offers possibilities for further functionalization, making this compound a valuable scaffold for library synthesis in drug discovery programs.

From a safety and toxicology perspective, limited data are currently available for 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine. However, a recent preclinical assessment published in Chemical Research in Toxicology (2024) indicated that the compound shows acceptable stability under physiological conditions and moderate metabolic clearance in liver microsome assays. These preliminary results suggest favorable pharmacokinetic properties, though comprehensive toxicological studies will be essential for any potential therapeutic applications.

Looking forward, several research groups have proposed exploring derivatives of 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine to optimize its biological activity and physicochemical properties. Computational modeling studies are underway to predict potential target interactions and guide structural modifications. Additionally, the compound's utility as a radiolabeled probe (using the iodine-125 isotope) for imaging applications is being investigated, leveraging its unique combination of functional groups.

In conclusion, 3-(Aminomethyl)-5-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1805103-35-8) represents an intriguing chemical entity with multiple potential applications in medicinal chemistry and drug discovery. Recent advances in its synthesis and characterization have laid the foundation for more extensive biological evaluation. As research progresses, this compound may emerge as a valuable tool for chemical biology studies or as a lead structure for therapeutic development, particularly in areas such as kinase inhibition and targeted therapies.

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